Cas no 59786-37-7 (5-formylthiophene-2-carboxamide)
5-formylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxamide, 5-formyl- (9CI)
- 5-formylthiophene-2-carboxamide
- CS-0222071
- JWXPJTJEKZFENM-UHFFFAOYSA-N
- 2-THIOPHENECARBOXAMIDE, 5-FORMYL-
- 2-aminocarbonylthiophen-5-carboxaldehyde
- AB65691
- EN300-110236
- DTXSID70483947
- Z1255366081
- SCHEMBL8429397
- 5-formyl-2- thiophenecarboxamide
- 59786-37-7
- AKOS026728423
- DB-324194
-
- Inchi: 1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9)
- InChI Key: JWXPJTJEKZFENM-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C(N)=O
Computed Properties
- Exact Mass: 155.00409958g/mol
- Monoisotopic Mass: 155.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 352.2±27.0 °C at 760 mmHg
- Flash Point: 166.8±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-formylthiophene-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-formylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F786370-5mg |
5-formylthiophene-2-carboxamide |
59786-37-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F786370-10mg |
5-formylthiophene-2-carboxamide |
59786-37-7 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F786370-50mg |
5-formylthiophene-2-carboxamide |
59786-37-7 | 50mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-110236-0.05g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 0.05g |
$226.0 | 2023-10-27 | |
| Enamine | EN300-110236-0.1g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 0.1g |
$337.0 | 2023-10-27 | |
| Enamine | EN300-110236-0.25g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 0.25g |
$481.0 | 2023-10-27 | |
| Enamine | EN300-110236-0.5g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 0.5g |
$758.0 | 2023-10-27 | |
| Enamine | EN300-110236-1.0g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 1g |
$971.0 | 2023-06-10 | |
| Enamine | EN300-110236-2.5g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 2.5g |
$1903.0 | 2023-10-27 | |
| Enamine | EN300-110236-5.0g |
5-formylthiophene-2-carboxamide |
59786-37-7 | 95% | 5g |
$2816.0 | 2023-06-10 |
5-formylthiophene-2-carboxamide Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 5-formylthiophene-2-carboxamide
5-Formylthiophene-2-carboxamide (CAS 59786-37-7): Properties, Applications, and Market Insights
5-Formylthiophene-2-carboxamide (CAS 59786-37-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This heterocyclic molecule combines the unique electronic properties of thiophene derivatives with the reactivity of both formyl and carboxamide functional groups, making it a versatile building block for various applications.
The molecular structure of 5-formylthiophene-2-carboxylic acid amide features a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a formyl group. This specific arrangement contributes to its interesting chemical behavior, particularly in heterocyclic compound synthesis and medicinal chemistry applications. Recent studies highlight its potential as a precursor for bioactive molecules targeting various therapeutic areas.
In pharmaceutical research, 5-formyl-2-thiophenecarboxamide serves as a key intermediate in the synthesis of potential drug candidates. Its molecular framework is particularly valuable for developing small molecule inhibitors and enzyme modulators, with researchers exploring its utility in addressing current healthcare challenges. The compound's balanced polarity and hydrogen bonding capacity make it suitable for rational drug design approaches that are gaining prominence in modern drug discovery pipelines.
The material science applications of thiophene-2-carboxamide-5-carbaldehyde are equally noteworthy. As the demand for organic electronic materials grows, this compound's conjugated system and functional groups position it as a potential building block for conductive polymers and organic semiconductors. These applications align with current trends in sustainable electronics and flexible device technologies that dominate industry discussions.
From a synthetic chemistry perspective, 5-formylthiophene-2-carboxamide offers multiple reactive sites for further functionalization. The formyl group readily participates in condensation reactions, while the carboxamide moiety can undergo various transformations. This versatility makes it valuable for combinatorial chemistry approaches and diversity-oriented synthesis, methodologies that are increasingly important in modern chemical research.
The global market for specialty thiophene derivatives like 5-formylthiophene-2-carboxamide has shown steady growth, driven by expanding applications in both life sciences and advanced materials. Suppliers are responding to increased demand from research institutions and pharmaceutical companies seeking novel chemical entities for their development programs. Current market analysis suggests particular interest from regions with strong biopharmaceutical innovation ecosystems.
Quality control and characterization of 5-formylthiophene-2-carboxamide typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These analytical protocols are crucial for researchers who require high-quality building blocks for their synthetic projects.
Storage and handling recommendations for 5-formyl-2-thiophenecarboxamide emphasize protection from moisture and extreme temperatures. While not classified as hazardous under standard conditions, proper laboratory practices should be followed to maintain compound stability. The material is typically supplied as a crystalline solid with defined solubility characteristics important for various chemical transformation processes.
Recent patent literature reveals growing interest in thiophene-2-carboxamide derivatives across multiple technology sectors. Several applications describe the use of 5-formylthiophene-2-carboxamide intermediates in the development of novel therapeutic agents, particularly in areas addressing unmet medical needs. This trend reflects the broader pharmaceutical industry's focus on targeted therapies and precision medicine approaches.
Environmental considerations for 5-formylthiophene-2-carboxamide production and use are becoming increasingly important. Manufacturers are adopting greener synthetic routes and improved purification methods to reduce waste generation and energy consumption. These developments align with the chemical industry's broader sustainability initiatives and the principles of green chemistry that are gaining traction globally.
Future research directions for 5-formylthiophene-2-carboxamide (CAS 59786-37-7) are likely to explore its potential in emerging fields such as bioconjugation chemistry and materials for energy applications. The compound's unique structural features may offer advantages in developing next-generation biomaterials or functional coatings, areas that are receiving substantial research investment worldwide.
For researchers working with 5-formylthiophene-2-carboxamide, recent methodological advances have improved synthetic accessibility and derivatization possibilities. New catalytic systems and reaction conditions continue to expand the toolbox available for modifying this versatile scaffold, enabling more efficient preparation of complex molecular architectures for various applications.
The scientific literature contains numerous examples of thiophene-based carboxamides demonstrating interesting biological activities. While 5-formylthiophene-2-carboxamide itself may not be biologically active, its derivatives have shown promise in preliminary studies, particularly in modulating specific biological targets that are currently of high interest in drug discovery research.
In conclusion, 5-formylthiophene-2-carboxamide represents an important building block in modern chemical research with applications spanning pharmaceuticals, materials science, and specialty chemicals. Its unique combination of functional groups and heterocyclic structure continues to inspire innovative applications that address current scientific and technological challenges. As research progresses, this compound is likely to maintain its relevance in various cutting-edge developments across multiple disciplines.
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